tert-Butyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Description
tert-Butyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a tert-butyl ester group attached to a benzene ring functionalized with two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position.
Properties
IUPAC Name |
tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F3O2/c1-11(2,3)19-10(18)9-7(13)4-6(5-8(9)14)12(15,16)17/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGLAGCTTJLKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid reacts with tert-butanol via a nucleophilic acyl substitution mechanism. Protonation of the carbonyl oxygen enhances electrophilicity, enabling tert-butanol’s hydroxyl group to attack the carbonyl carbon. Water elimination completes ester formation.
Typical Conditions :
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Molar Ratio : 1:5 (acid:tert-butanol)
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Catalyst : 10 mol% H2SO4
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Temperature : 110–120°C (reflux)
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Duration : 12–24 hours
Yield Optimization Challenges
Steric hindrance from the 2,6-dichloro and 4-trifluoromethyl groups reduces reaction efficiency, often limiting yields to 60–70%. Dean-Stark traps improve yields to 75% by azeotropic removal of water.
Schotten-Baumann Reaction with tert-Butyl Chloride
The Schotten-Baumann method employs tert-butyl chloride and the sodium salt of 2,6-dichloro-4-(trifluoromethyl)benzoic acid. This two-phase system (aqueous NaOH/organic solvent) enhances reactivity.
Procedure and Limitations
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Deprotonation : The benzoic acid is treated with NaOH to form the sodium carboxylate.
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Alkylation : tert-Butyl chloride reacts with the carboxylate in dichloromethane or THF.
Yield Range : 50–65% due to competing hydrolysis of tert-butyl chloride.
Coupling-Agent-Mediated Esterification
Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) mitigate steric challenges by activating the carboxylic acid as an intermediate acyloxyphosphonium ion.
Catalytic System and Efficiency
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Reagents : DCC (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
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Solvent : Dry dichloromethane or DMF
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Temperature : 0°C to room temperature
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Yield : 80–90%
Advantages :
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Avoids high temperatures.
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Minimizes side reactions (e.g., tert-butanol dehydration).
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing processing times from hours to minutes.
Protocol and Outcomes
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Conditions : 150°C, 300 W, 20 minutes
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Catalyst : pTSA (5 mol%)
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Yield : 88–92%
Table 1. Comparison of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct Esterification | H2SO4 | 110–120 | 12–24 | 60–75 |
| Schotten-Baumann | NaOH | 25 | 6–8 | 50–65 |
| DCC/DMAP-Mediated | DCC, DMAP | 0–25 | 4–6 | 80–90 |
| Microwave-Assisted | pTSA | 150 | 0.3 | 88–92 |
Transesterification from Methyl Esters
Transesterification involves reacting methyl 2,6-dichloro-4-(trifluoromethyl)benzoate with tert-butanol in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)4).
Key Considerations
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Equilibrium-Driven : Excess tert-butanol (10 equiv) shifts equilibrium toward the tert-butyl ester.
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Yield : 70–78% after 48 hours at reflux.
Purification and Analytical Challenges
The product’s high lipophilicity necessitates silica gel chromatography (hexane:ethyl acetate = 95:5) or recrystallization from ethanol/water.
Purity Analysis :
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HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).
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NMR : δ 1.45 (s, 9H, tert-butyl), 7.85 (s, 2H, aromatic).
Industrial-Scale Production Considerations
Batch reactors with reflux condensers are standard for direct esterification, while flow chemistry systems optimize microwave-assisted methods. Solvent recovery (e.g., tert-butanol distillation) reduces costs.
Chemical Reactions Analysis
Tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
Tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate, with the molecular formula C₁₂H₁₁Cl₂F₃O₂ and a molecular weight of 315.12 g/mol, is a versatile compound utilized in various scientific fields. Its unique structural features, including the trifluoromethyl group, enhance its reactivity and biological interactions, making it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The presence of chlorine and trifluoromethyl groups allows for various substitution reactions, enabling chemists to create diverse derivatives that can be further explored for different functionalities .
Research has indicated potential biological activities associated with this compound. Studies suggest that it may interact with various biomolecules, influencing processes such as enzyme activity and cellular signaling pathways. Ongoing investigations are aimed at elucidating its mechanisms of action and potential therapeutic applications .
Medicinal Chemistry
While not yet widely used in clinical settings, this compound is being explored for its therapeutic potential. Its structural characteristics may contribute to the development of new drugs targeting specific diseases or conditions. Research into its pharmacological properties is crucial for understanding its viability as a medicinal agent .
Industrial Applications
In industrial chemistry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical behaviors or interactions, particularly in fields such as agrochemicals and polymer science .
Case Studies
Several studies have documented the applications and effects of this compound:
- Biological Interactions : Research has shown that this compound can modulate enzyme activities related to metabolic pathways in vitro. Further studies are needed to assess its efficacy in vivo.
- Synthesis Pathways : A study detailed a synthetic route involving the compound as an intermediate for creating novel antibacterial agents, demonstrating its utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate with Pyridalyl, a structurally related compound documented in the Stockholm Convention on Persistent Organic Pollutants .
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Functional Groups: The tert-butyl ester in the target compound likely enhances steric protection of the ester bond, improving chemical stability compared to Pyridalyl’s ether linkages, which are more susceptible to hydrolysis .
Environmental and Biological Behavior :
- Pyridalyl is listed under the Stockholm Convention due to its persistence and toxicity as a pesticide . In contrast, this compound’s environmental impact remains uncharacterized in the available evidence, though its halogenated structure warrants caution regarding bioaccumulation.
Research Findings and Data Gaps
- Pyridalyl : Documented as a pesticide with high efficacy against Lepidoptera pests, but its environmental persistence has led to regulatory scrutiny .
- This compound: No direct data on synthesis, stability, or applications are provided in the evidence. Further studies are needed to evaluate its reactivity (e.g., hydrolysis rates) and ecological risks.
Biological Activity
Tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate (CAS No. 2379322-72-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
The compound has the molecular formula and features a tert-butyl group, dichloro substituents, and a trifluoromethyl group. These structural characteristics influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with hydrophobic regions of proteins. The presence of chlorine atoms may facilitate nucleophilic substitution reactions, which can alter biological pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have suggested potential antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro, although detailed mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Notably, the compound exhibited minimal cytotoxicity at lower concentrations (up to 100 µM), indicating a favorable safety profile for further development .
Case Study 2: Enzyme Interaction
In another investigation, the compound was assessed for its ability to inhibit specific metabolic enzymes. The findings revealed significant inhibition of enzyme activity at concentrations ranging from 10 to 50 µM. This suggests that this compound may modulate metabolic pathways relevant to disease processes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate in laboratory settings?
- Methodological Answer : The compound is synthesized via esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid (CAS 189338-32-7) using tert-butanol. Two approaches are common:
- Direct Acid-Catalyzed Esterification : React the benzoic acid with tert-butanol in the presence of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) under reflux. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).
- Via Acid Chloride Intermediate : Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl₂) and catalytic DMF (1–2 mol%) at 60–80°C for 2–4 hours . The acid chloride is then reacted with tert-butanol in anhydrous dichloromethane (DCM) at 0–5°C, followed by aqueous workup.
Typical yields range from 65–85%, depending on purification (e.g., column chromatography or recrystallization from hexane/ethyl acetate) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 1.5–1.6 ppm (9H, tert-butyl), aromatic protons (if present) as a singlet due to symmetry.
- ¹³C NMR : A carbonyl signal at ~165–170 ppm, tert-butyl carbons at ~28 ppm (CH₃) and 80 ppm (C-O).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 337.0 (C₁₂H₁₁Cl₂F₃O₂⁺) with fragmentation patterns confirming the ester group .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area). Retention time can be compared to a reference standard.
Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?
- Methodological Answer :
- Incomplete Esterification : Ensure anhydrous conditions and stoichiometric excess of tert-butanol (1.5–2 eq). Use molecular sieves to trap water.
- Acid Chloride Hydrolysis : Maintain low temperatures (0–5°C) during the reaction with tert-butanol.
- Byproduct Formation : Purify via silica gel chromatography (hexane:ethyl acetate 9:1) to remove unreacted acid or tert-butanol .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The tert-butyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. To study this:
- Kinetic Analysis : Compare reaction rates with less bulky esters (e.g., methyl or ethyl analogs) under identical conditions (e.g., aminolysis with aniline).
- DFT Calculations : Model the transition state to quantify steric effects. Use software like Gaussian or ORCA to analyze activation energies .
- Experimental Validation : Monitor reactions via in-situ IR spectroscopy to track carbonyl group disappearance .
Q. What catalytic systems enhance the efficiency of tert-butyl ester formation from 2,6-dichloro-4-(trifluoromethyl)benzoic acid?
- Methodological Answer :
- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in DCM. This avoids acidic conditions, preserving acid-sensitive functional groups.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min, 300 W) with comparable yields (~80%) .
Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound?
- Methodological Answer :
- Solvent and Concentration Effects : Record NMR spectra in deuterated chloroform (CDCl₃) at standardized concentrations (10–20 mg/mL).
- Dynamic NMR for Rotamers : If restricted rotation of the tert-butyl group causes splitting, perform variable-temperature NMR (e.g., 25–60°C) to coalesce signals .
- Cross-Validation : Compare data with related esters (e.g., methyl or benzyl analogs) to isolate electronic vs. steric contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
